molecular formula C9H10N2O3S B12124529 Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- CAS No. 62773-58-4

Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-

Cat. No.: B12124529
CAS No.: 62773-58-4
M. Wt: 226.25 g/mol
InChI Key: MZNNQZSQEYGSEO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with hydroxy, methylamino, and thioxomethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- typically involves multiple steps:

    Starting Material: The synthesis begins with benzoic acid, which is readily available and serves as the core structure.

    Amination: The methylamino group is introduced via nucleophilic substitution, often using methylamine in the presence of a catalyst.

    Thioxomethylation: The thioxomethylamino group is added through a reaction with carbon disulfide and methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form quinones, which are important intermediates in various chemical processes.

    Reduction: The compound can be reduced to form amines and other derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. It is being investigated for its anti-inflammatory and antimicrobial activities, which could lead to new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- exerts its effects involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The thioxomethyl group can interact with sulfur-containing biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-: Lacks the amino and thioxomethyl groups, making it less versatile in chemical reactions.

    Benzoic acid, 5-amino-: Does not have the hydroxy and thioxomethyl groups, limiting its biological activity.

    Benzoic acid, 2-hydroxy-5-amino-: Similar but lacks the thioxomethyl group, affecting its chemical reactivity and biological interactions.

Uniqueness

Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62773-58-4

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

2-hydroxy-5-(methylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C9H10N2O3S/c1-10-9(15)11-5-2-3-7(12)6(4-5)8(13)14/h2-4,12H,1H3,(H,13,14)(H2,10,11,15)

InChI Key

MZNNQZSQEYGSEO-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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